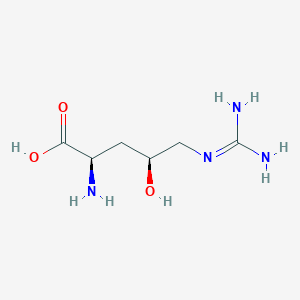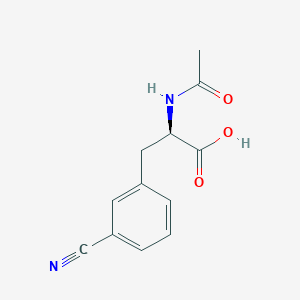
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine is a heterocyclic compound with the molecular formula C8H12N2OS. It features a thiazole ring fused with a tetrahydrothiopyran moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine typically involves the reaction of tetrahydrothiopyran with thiazole derivatives under controlled conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives .
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydrothiopyran moiety provides additional binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- 4-Methyltetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine is unique due to its dual functionality, combining the properties of both thiazole and tetrahydrothiopyran rings. This duality enhances its reactivity and binding capabilities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H12N2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(thian-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H12N2S2/c9-7-5-12-8(10-7)6-1-3-11-4-2-6/h5-6H,1-4,9H2 |
InChI Key |
TUBPVMMIXJHBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)

![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)


![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
